molecular formula C11H15N3S B1483129 1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098078-45-4

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No. B1483129
CAS RN: 2098078-45-4
M. Wt: 221.32 g/mol
InChI Key: FHFDVKUYQINHPX-UHFFFAOYSA-N
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Description

1-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, commonly known as ETP-NMM, is an organic compound that has recently been studied for its potential applications in scientific research. ETP-NMM is a derivative of pyrazole, a five-membered ring with three nitrogen atoms and two carbon atoms. This compound has been found to have a variety of biochemical and physiological effects, which makes it a promising compound for use in laboratory experiments. In

Scientific Research Applications

  • Anti-Tumor Agents : A study synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potential as anti-tumor agents against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

  • Antidepressant Activity : Another research synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, evaluating their antidepressant and neurotoxicity screening. One compound in particular showed promising antidepressant activity (Mathew, Suresh, & Anbazhagan, 2014).

  • Antimicrobial and Anticancer Agents : A series of novel pyrazole derivatives were synthesized and showed significant antimicrobial and anticancer activities, some even exhibiting higher activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents : Celecoxib derivatives, including the pyrazol-1-yl moiety, were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds displayed modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

  • Antimicrobial Activity : A novel chitosan Schiff base based on heterocyclic moieties, including the pyrazole derivative, was synthesized and showed significant antimicrobial activity (Hamed et al., 2020).

  • Potential Antipsychotic Agents : A study focused on synthesizing a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, aiming to develop novel antipsychotic agents. These compounds showed promising profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Mechanism of Action

properties

IUPAC Name

1-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-3-14-7-10(6-12-2)11(13-14)9-4-5-15-8-9/h4-5,7-8,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFDVKUYQINHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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